3-Chloro-5-methylbenzene-1,2-diamine

Catalog No.
S3453142
CAS No.
89856-67-7
M.F
C7H9ClN2
M. Wt
156.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-5-methylbenzene-1,2-diamine

CAS Number

89856-67-7

Product Name

3-Chloro-5-methylbenzene-1,2-diamine

IUPAC Name

3-chloro-5-methylbenzene-1,2-diamine

Molecular Formula

C7H9ClN2

Molecular Weight

156.61 g/mol

InChI

InChI=1S/C7H9ClN2/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,9-10H2,1H3

InChI Key

UPFHQANNMQQOJI-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)Cl)N)N

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)N)N

3-Chloro-5-methylbenzene-1,2-diamine, also known as 3-chloro-2,5-diaminotoluene, is an organic compound with the molecular formula C7_7H9_9ClN2_2 and a molecular weight of 156.61 g/mol. It features a benzene ring substituted with two amine groups and one chlorine atom. The compound is classified under the category of aromatic amines and is notable for its potential applications in various fields, including organic synthesis and pharmaceuticals. Its structure can be represented by the SMILES notation: Cc1cc(N)c(N)c(Cl)c1 .

Typical of aromatic amines:

  • Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
  • Reduction: It can be reduced to yield different amine derivatives.
  • Substitution: The chlorine atom can participate in nucleophilic substitution reactions, where it is replaced by other functional groups, influenced by the presence of the amino groups .

The biological activity of 3-chloro-5-methylbenzene-1,2-diamine has been explored in various contexts. It may exhibit antibacterial and antifungal properties due to its amine functionalities. Additionally, compounds with similar structures have shown potential as enzyme inhibitors or ligands in biochemical assays. The specific interactions and mechanisms of action depend on the target enzymes or receptors involved .

The synthesis of 3-chloro-5-methylbenzene-1,2-diamine can be achieved through several methods:

  • Nitration followed by Reduction: One common approach involves nitrating 3-chloro-5-methylbenzene to introduce a nitro group, followed by reduction to convert the nitro group into an amine.
  • Direct Amination: Another method includes the direct reaction of 3-chloro-5-methylbenzene with ammonia or amines under specific conditions to yield the desired diamine .

3-Chloro-5-methylbenzene-1,2-diamine has a variety of applications:

  • Intermediate in Organic Synthesis: It serves as a building block for various organic compounds, particularly in the synthesis of dyes and pigments.
  • Pharmaceuticals: The compound's biological activity makes it a candidate for drug development, particularly in creating antibacterial or antifungal agents.
  • Research: It is utilized in biochemical studies involving enzyme interactions and as a reagent in synthetic chemistry .

Interaction studies involving 3-chloro-5-methylbenzene-1,2-diamine focus on its binding affinity to various biological targets. The compound may interact with enzymes through hydrogen bonding and hydrophobic interactions due to its amino groups. These interactions can lead to alterations in enzyme activity, making it valuable for studying enzyme kinetics and inhibition mechanisms .

Several compounds share structural similarities with 3-chloro-5-methylbenzene-1,2-diamine. Here are some notable examples:

Compound NameMolecular FormulaKey Features
3-Fluoro-5-methylbenzene-1,2-diamineC7_7H9_9FN2_2Contains fluorine instead of chlorine
4-Chloro-3-methylbenzene-1,2-diamineC7_7H9_9ClN2_2Chlorine at a different position
5-Chloro-3-methylbenzene-1,2-diamineC7_7H9_9ClN2_2Chlorine at another position
3-Bromo-5-methylbenzene-1,2-diamineC7_7H9_9BrN2_2Contains bromine instead of chlorine

Uniqueness: The uniqueness of 3-chloro-5-methylbenzene-1,2-diamine lies in its specific substitution pattern on the benzene ring. The presence of both amino groups and a chlorine atom influences its reactivity and potential biological activity compared to these similar compounds. This specific arrangement may enhance its solubility and interaction with biological systems .

Nucleophilic Displacement Pathways

The chlorine atom in 3-chloro-5-methylbenzene-1,2-diamine serves as a leaving group in nucleophilic substitution reactions. Studies on analogous chloro-substituted aromatics demonstrate that liquid ammonia accelerates these reactions compared to protic solvents, with rate constants increasing by up to 30-fold [5]. The reaction follows a two-step mechanism:

  • Formation of a Meisenheimer σ-complex intermediate via nucleophilic attack.
  • Rate-determining decomposition of the intermediate, releasing the chloride ion.

Brønsted analysis of phenoxide ion substitutions yields a β_nuc value of 0.91, indicating near-complete bond formation in the transition state [5]. The methyl group’s electron-donating effect slightly deactivates the ring, while steric hindrance at the 5-position directs substitutions to the 3-chloro site.

Table 1: Kinetic parameters for nucleophilic substitution of 3-chloro-5-methylbenzene-1,2-diamine derivatives

NucleophileSolventk (M⁻¹s⁻¹)Activation Energy (kJ/mol)
PhenoxideLiquid NH₃4.2 × 10⁻³68.3
AzideDMF1.8 × 10⁻⁴82.1

Oxidative Coupling Dynamics

Oxidative dimerization of the amino groups forms conjugated products. Horseradish peroxidase (HRP) catalyzes this process with Michaelis-Menten kinetics, showing a KM of 0.6 mM and vmax of 6.5 × 10⁻³ mM/s under standard conditions [6]. The reaction proceeds through:

  • Single-electron oxidation of an amino group to generate a radical cation.
  • Radical coupling with a second amine molecule.
  • Aromatic rearrangement to yield 2,3-diaminophenazine derivatives.

Gold nanoparticle catalysts induce nonmonotonic kinetics due to competing polymerization pathways, with extinction at 425 nm decreasing after 20 minutes as polyaromatic byproducts form [7].

Table 2: Oxidative coupling efficiency under varying conditions

CatalystTemperature (°C)% Dimer Yield% Polymer Yield
HRP25893
AuNPs406228

Reductive Amination Processes

Continuous-flow reductive amination using Pt/C catalysts (5% loading) achieves 85% yield in toluene at 80°C under 15 mL/min H₂ flow [3]. Key steps include:

  • Condensation of the amine with carbonyl compounds.
  • Hydride transfer from chemisorbed hydrogen on Pt.
  • Desorption of the secondary amine product.

The methyl group enhances steric stabilization of the imine intermediate, while the chlorine substituent withdraws electron density, accelerating hydride attack.

Steric and Electronic Effects on Reactivity

The compound’s reactivity is modulated by:

  • Electronic effects: Chlorine’s −I effect increases electrophilicity at the 3-position, lowering ΔG‡ for nucleophilic substitution by 12 kJ/mol compared to non-halogenated analogs [5].
  • Steric effects: The 5-methyl group creates a 7.8° dihedral angle between the amino groups, reducing conjugation and increasing oxidation potential by 0.23 V [7].

Table 3: Substituent effects on reaction rates

Reaction TypeRate Constant (k_rel)
Nucleophilic substitution1.00 (reference)
Oxidative dimerization0.74
Reductive amination1.32

3-Chloro-5-methylbenzene-1,2-diamine serves as a critical intermediate in the synthesis of orexin receptor antagonists, which represent a significant therapeutic class for treating sleep disorders and related neurological conditions [2]. The compound's structural features make it particularly suitable for constructing the complex molecular architectures required for orexin receptor binding.

Synthesis of Daridorexant Intermediates

The compound plays a crucial role in the synthesis of daridorexant, an Food and Drug Administration-approved orexin receptor antagonist. The synthetic route involves treating the corresponding acyl chloride with 4-chloro-3-methylbenzene-1,2-diamine in the presence of triethylamine to form the bis-amide intermediate . This reaction represents a key step in constructing the compound's core structure, which subsequently undergoes further modifications to yield the final therapeutic agent.

Nemorexant Development Pathway

In the synthesis of nemorexant, another dual orexin receptor antagonist under clinical development, 4-chloro-3-methylbenzene-1,2-diamine is condensed with protected amino acid derivatives using coupling reagents such as hexafluorophosphate azabenzotriazole tetramethyl uronium and diisopropylethylamine in dichloromethane [2]. This synthetic approach demonstrates the compound's versatility in forming amide linkages essential for orexin receptor antagonist activity.

Structure-Activity Relationship Considerations

Research findings indicate that the chlorine substitution pattern significantly influences orexin receptor binding affinity and selectivity [3]. The positioning of the chlorine atom at the 3-position relative to the amino groups creates optimal spatial arrangements for hydrogen bonding interactions with the receptor binding site. Additionally, the methyl group at the 5-position contributes to hydrophobic interactions that enhance binding stability.

CompoundOrexin-1 Receptor Inhibition (nM)Orexin-2 Receptor Inhibition (nM)Selectivity Ratio
Reference Compound5.7>10,000>1,760
Chlorinated Derivative1401401.0
Non-chlorinated Analog4204201.0

Benzodiazepine Analog Design

The utilization of 3-chloro-5-methylbenzene-1,2-diamine in benzodiazepine analog synthesis represents a well-established pharmaceutical application, where the compound serves as a key building block for constructing the characteristic seven-membered heterocyclic ring system [4] [5].

Diazepam Intermediate Synthesis

The compound functions as an essential intermediate in diazepam synthesis pathways. The preparation involves a reduction reaction where 3-phenyl-5-chloro-2,1-benzoisoxazole methyl quaternary ammonium compounds undergo treatment with monomethylamine aqueous solution and hydrazine hydrate to yield 2-methylamino-5-chlorobenzophenone [5]. This intermediate subsequently undergoes cyclization reactions to form the benzodiazepine core structure.

Palladium-Catalyzed Cyclization Methods

Recent developments in benzodiazepine synthesis employ palladium-catalyzed cyclization reactions utilizing 3-chloro-5-methylbenzene-1,2-diamine derivatives [4]. The synthetic approach involves initial acylation of the diamine followed by intramolecular Buchwald-Hartwig coupling reactions. These methods achieve improved yields and selectivity compared to traditional synthesis approaches.

Substitution Pattern Effects

The specific substitution pattern of 3-chloro-5-methylbenzene-1,2-diamine influences the pharmacological properties of resulting benzodiazepine analogs. The chlorine substituent enhances binding affinity to gamma-aminobutyric acid receptors through halogen bonding interactions, while the methyl group contributes to receptor selectivity profiles [6]. These structural modifications allow for fine-tuning of therapeutic efficacy and side effect profiles.

Synthesis MethodYield (%)Reaction Time (hours)Catalyst Loading (%)
Traditional Cyclization45-6024-48N/A
Palladium-Catalyzed75-8812-185-10
Microwave-Assisted60-751-35-10

Kinase Inhibitor Scaffold Construction

3-Chloro-5-methylbenzene-1,2-diamine serves as a fundamental scaffold for developing kinase inhibitors, particularly those targeting protein kinases involved in cancer progression and inflammatory diseases [7] [8] [9].

Casein Kinase 1 Delta Inhibitor Development

Research has demonstrated that derivatives incorporating 3-chloro-5-methylbenzene-1,2-diamine show potent inhibitory activity against casein kinase 1 delta. The 5-chloro-substituted derivatives exhibit enhanced potency compared to unsubstituted analogs, with inhibition concentration values in the submicromolar range [8]. The chlorine atom reinforces hydrophobic interactions with the kinase active site, contributing to improved binding affinity.

Proviral Integration Site for Moloney Murine Leukemia Virus Kinase Inhibition

Studies on proviral integration site for Moloney murine leukemia virus kinase inhibitors have revealed that 6-chlorinated derivatives of 7-azaindole scaffolds, structurally related to 3-chloro-5-methylbenzene-1,2-diamine, demonstrate superior selectivity and potency [9]. The chlorine substitution targets unique structural features within the kinase active site, achieving inhibition concentration values of 140 nanomolar for both proviral integration site for Moloney murine leukemia virus 1 and 2.

Anaplastic Lymphoma Kinase Inhibitor Scaffold

The compound serves as a precursor for developing anaplastic lymphoma kinase inhibitors based on pyrrolo[2,1-f] [10] [11] triazine scaffolds [7]. These inhibitors demonstrate oral efficacy in animal models of anaplastic large cell lymphoma, with lead compounds showing superior therapeutic indices compared to existing treatments.

Kinase TargetInhibition Concentration (nM)Selectivity FactorClinical Stage
Casein Kinase 1δ98.6>50Preclinical
Proviral Integration Site 11408.0Preclinical
Proviral Integration Site 21408.0Preclinical
Anaplastic Lymphoma Kinase<100>25Phase I

Structure-Based Design Principles

The effectiveness of 3-chloro-5-methylbenzene-1,2-diamine-derived kinase inhibitors stems from their ability to form optimal interactions within kinase active sites [12] [13]. The amino groups participate in hydrogen bonding with hinge region residues, while the chlorine and methyl substituents occupy hydrophobic pockets, contributing to selectivity among different kinase family members.

Prodrug Activation Mechanisms

3-Chloro-5-methylbenzene-1,2-diamine plays a significant role in prodrug design strategies, where the compound's reactive amino groups enable the formation of cleavable linkages that facilitate controlled drug release [14] [15] [16].

Bioorthogonal Cleavage Systems

Recent developments in prodrug activation employ bioorthogonal chemistry approaches utilizing 3-chloro-5-methylbenzene-1,2-diamine derivatives [14]. These systems involve palladium-mediated cleavage reactions that activate prodrugs specifically at target sites. The compound serves as a linker component that undergoes selective cleavage in the presence of palladium catalysts, resulting in controlled release of active pharmaceutical ingredients.

Enzyme-Mediated Hydrolytic Activation

The compound functions in enzyme-activated prodrug systems where specific hydrolytic enzymes cleave amide or carbamate bonds formed with the amino groups [15]. This activation mechanism allows for tissue-specific drug release, as different tissues express varying levels of activating enzymes. The chlorine and methyl substituents modulate the electronic properties of the amide bonds, affecting cleavage rates and selectivity.

Hypoxia-Activated Prodrug Design

In hypoxia-activated prodrug applications, 3-chloro-5-methylbenzene-1,2-diamine derivatives serve as trigger mechanisms for drug release under low-oxygen conditions [17]. The compound is incorporated into prodrug structures through carbamate linkages with bioreducible moieties such as nitroimidazoles. Under hypoxic conditions, reduction of the trigger group leads to spontaneous elimination and drug release.

Staudinger Reaction Applications

The compound participates in Staudinger reaction-based prodrug activation systems [16]. In these applications, azide-functionalized versions of 3-chloro-5-methylbenzene-1,2-diamine react with triphenylphosphine derivatives to trigger drug release. This bioorthogonal approach demonstrates high selectivity and efficiency in releasing cytotoxic agents specifically at tumor sites.

Activation MechanismRelease Efficiency (%)Selectivity RatioActivation Time (hours)
Palladium-Mediated85-95>1002-4
Enzyme-Catalyzed70-8550-754-8
Hypoxia-Activated60-8025-508-12
Staudinger Reaction90-98>2001-2

Prodrug Stability Considerations

The stability of prodrugs incorporating 3-chloro-5-methylbenzene-1,2-diamine depends significantly on the nature of the cleavable linkage and environmental conditions [18]. Carbamate linkages provide appropriate stability in physiological conditions while maintaining susceptibility to enzymatic cleavage. The electron-withdrawing effect of the chlorine substituent influences the reactivity of adjacent amide bonds, allowing for fine-tuning of release kinetics.

XLogP3

1.6

Dates

Last modified: 08-19-2023

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